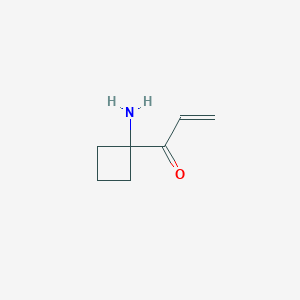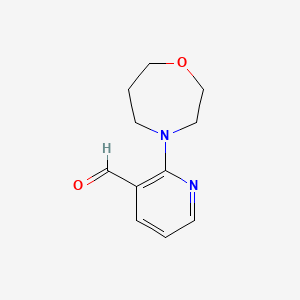![molecular formula C7H4N2O3 B13208462 [1,3]Oxazolo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B13208462.png)
[1,3]Oxazolo[4,5-c]pyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,3]Oxazolo[4,5-c]pyridine-2-carboxylic acid is a heterocyclic compound that features both an oxazole and a pyridine ring fused together. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1,3]Oxazolo[4,5-c]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or polyphosphoric acid . Another approach involves the condensation of oxazole derivatives with pyridine derivatives under suitable conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring the process is environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions: [1,3]Oxazolo[4,5-c]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products: The major products formed depend on the specific reaction and conditions used. For example, oxidation might yield oxazole oxides, while substitution could introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
[1,3]Oxazolo[4,5-c]pyridine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [1,3]Oxazolo[4,5-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of various enzymes and receptors, modulating biological pathways. For instance, it may inhibit kinase activity by binding to the ATP-binding site, thereby affecting signal transduction pathways .
Comparación Con Compuestos Similares
[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidine-4-carboxylic acid: Another heterocyclic compound with similar structural features but different biological activities.
4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid: A derivative with a bromine substituent, used in different chemical contexts.
6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one: Another related compound with distinct properties and applications.
Uniqueness: [1,3]Oxazolo[4,5-c]pyridine-2-carboxylic acid is unique due to its specific ring fusion and the presence of both oxazole and pyridine rings. This structure imparts unique chemical reactivity and biological activity, making it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C7H4N2O3 |
|---|---|
Peso molecular |
164.12 g/mol |
Nombre IUPAC |
[1,3]oxazolo[4,5-c]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H4N2O3/c10-7(11)6-9-4-3-8-2-1-5(4)12-6/h1-3H,(H,10,11) |
Clave InChI |
VUIWJVPSHQMSIC-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC2=C1OC(=N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine](/img/structure/B13208386.png)






![3-Methyl-2-[(pyridin-3-ylmethyl)amino]butanoic acid](/img/structure/B13208441.png)





